2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methyl-N-phenylacetamide
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Overview
Description
2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N-METHYL-N-PHENYLACETAMIDE is a complex organic compound featuring a unique structure that combines an imidazole ring with a triazole ring, linked to a fluorophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N-METHYL-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole and triazole rings separately, followed by their coupling through a sulfanyl linkage. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where halogens can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, facilitated by palladium catalysts, to form carbon-carbon bonds.
Scientific Research Applications
2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N-METHYL-N-PHENYLACETAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and triazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorophenyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include those with imidazole or triazole rings, such as:
- Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
- HSP90 inhibitors with triazole rings
Compared to these compounds, 2-{[7-(4-FLUOROPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N-METHYL-N-PHENYLACETAMIDE offers unique structural features that may enhance its biological activity and specificity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H18FN5OS |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C19H18FN5OS/c1-23(15-5-3-2-4-6-15)17(26)13-27-19-22-21-18-24(11-12-25(18)19)16-9-7-14(20)8-10-16/h2-10H,11-13H2,1H3 |
InChI Key |
HJOQKYVMXNUJEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F |
Origin of Product |
United States |
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